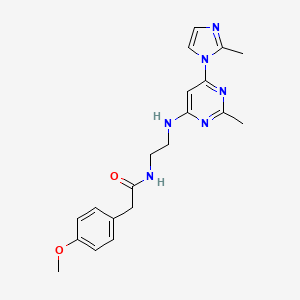
2-(4-methoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-methoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic molecule that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting with the reaction of 4-methoxyphenyl derivatives with pyrimidine and imidazole moieties. The final product can be characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Key Structural Features:
- Molecular Formula: C₁₈H₂₃N₅O
- Molecular Weight: 341.41 g/mol
- Functional Groups: Methoxy group, acetamide group, imidazolyl and pyrimidinyl rings.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
IC50 Values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.55 |
| HCT116 | 1.20 |
| A549 | 0.75 |
These values suggest that the compound is particularly potent against breast cancer cells, which is promising for further development as an anticancer agent.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes relevant to cancer progression and treatment:
-
Cholinesterase Inhibition: It has shown moderate inhibition against acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- Ki Value: 8.14 ± 0.65 nM
-
Cyclin-dependent Kinases (CDKs): The compound demonstrated significant inhibition against CDK9, an important target in cancer therapy.
- IC50 Values: Ranged from 0.57 ± 0.02 µM to 1.73 ± 0.09 µM across different assays.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been screened for antimicrobial activity against ESKAPE pathogens, a group known for their antibiotic resistance.
Antimicrobial Activity Results:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Klebsiella pneumoniae | Significant |
| Pseudomonas aeruginosa | Variable |
Case Studies
Several studies have highlighted the potential of this compound in clinical settings:
-
Study on MCF-7 Cells: A recent study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.
- Caspase Activation: Increased by 7.80-fold compared to untreated controls.
- Combination Therapy: When combined with standard chemotherapeutics like doxorubicin, enhanced cytotoxic effects were observed in resistant cancer cell lines.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14-24-18(13-19(25-14)26-11-10-21-15(26)2)22-8-9-23-20(27)12-16-4-6-17(28-3)7-5-16/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOGRIFZSWWADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














